(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H20ClN3O2S2 and its molecular weight is 397.94. The purity is usually 95%.
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Biological Activity
(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A tetrahydrothieno[2,3-c]pyridine core
- An ethyl group at position 6
- A thiophene ring attached via an acrylamide linkage
Anticancer Activity
Recent studies have demonstrated that compounds similar to (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For example:
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF-7 (Breast Cancer) | 11l | 9.36 ± 0.06 |
SW480 (Colon Cancer) | 11n | 20.48 ± 0.11 |
PC-3 (Prostate Cancer) | 11p | 32.93 ± 0.61 |
HEPG-2 (Liver Cancer) | Sorafenib | 7.06 ± 0.17 |
The above table summarizes the IC50 values of various derivatives against different cancer cell lines, indicating that modifications to the structure can significantly affect potency .
Neuroprotective Effects
Research has indicated that compounds resembling (E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can ameliorate neurotoxicity induced by environmental toxins like acrylamide. A study involving zebrafish larvae showed that treatment with similar compounds restored glutathione levels and improved locomotion in the presence of neurotoxic agents .
- Antioxidant Activity : The compound enhances antioxidant defenses by modulating glutathione levels.
- Neuroinflammation Reduction : It reduces pro-inflammatory markers in neuronal tissues.
- Synaptic Function Restoration : It positively influences synaptic vesicle cycling and motor neuron responses to stimuli.
Pharmacological Studies
The pharmacodynamics of this compound have been explored through various in vitro and in vivo models:
- Electrophysiological Studies : The compound's interaction with nicotinic acetylcholine receptors has been assessed using heterologous expression systems.
- Pain Models : In mouse models of neuropathic pain, similar compounds demonstrated analgesic properties by modulating calcium channels and receptor activity .
Properties
IUPAC Name |
6-ethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2.ClH/c1-2-20-8-7-12-13(10-20)24-17(15(12)16(18)22)19-14(21)6-5-11-4-3-9-23-11;/h3-6,9H,2,7-8,10H2,1H3,(H2,18,22)(H,19,21);1H/b6-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVAAYWZRIRTD-IPZCTEOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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